N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride

Description

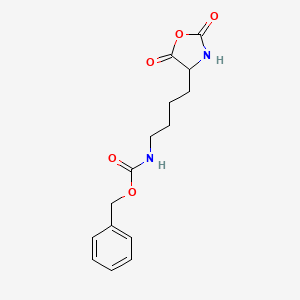

N6-Carbobenzoxy-DL-lysine N-carboxyanhydride (Cbz-DL-Lys-NCA) is a lysine-derived N-carboxyanhydride (NCA) monomer used in ring-opening polymerization (ROP) to synthesize polypeptides. Its molecular formula is C₁₅H₁₈N₂O₅ (MW: 306.31 g/mol) . The carbobenzoxy (Cbz) group at the N6-position acts as a protective moiety for the ε-amine of lysine, enabling controlled polymerization while preventing side reactions . Cbz-DL-Lys-NCA exhibits moderate lipophilicity (predicted LogP: 0.95–2.01) and water solubility (LogS: -4.32 to -2.51), making it suitable for diverse solvent systems . Its applications span biomedical materials, drug delivery, and antimicrobial peptides due to the biocompatibility and tunability of lysine-based polymers .

Properties

IUPAC Name |

benzyl N-[4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIDIRDRPSCHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579716 | |

| Record name | Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10289-12-0 | |

| Record name | Benzyl [4-(2,5-dioxo-1,3-oxazolidin-4-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride typically involves the reaction of triphosgene with 2-amino-6-((benzyloxy)carbonyl)amino)hexanoic acid . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Organic Synthesis

CBZ-DL-Lysine NCA serves as a crucial building block in organic synthesis, particularly in the preparation of polypeptides through ring-opening polymerization (ROP). This process allows for the creation of well-defined polypeptide structures with specific functionalities .

Polymer Chemistry

The compound is utilized in the synthesis of various copolymers, including those based on poly(N-isopropylacrylamide) (PNIPAAm). The thermal behavior of these polymers has been studied extensively, revealing their potential applications in drug delivery systems and smart materials .

Table 1: Comparison of Polymers Synthesized from CBZ-DL-Lysine NCA

| Polymer Type | Method Used | Key Properties |

|---|---|---|

| PNIPAAm-b-PLys | ATRP | Thermoresponsive behavior |

| Poly(L-Lysine) | ROP | Biocompatibility and biodegradability |

| Copolymer with Acrylamide | ROP | Enhanced mechanical properties |

Biological Applications

Research indicates that CBZ-DL-Lysine NCA exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that polypeptides derived from this compound can interact with cellular targets, offering avenues for therapeutic development .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of polypeptides synthesized from CBZ-DL-Lysine NCA. The findings demonstrated that these polypeptides could inhibit cancer cell proliferation through specific molecular interactions, suggesting their potential as therapeutic agents .

Case Study 2: Drug Delivery Systems

Research on thermoresponsive polymers derived from CBZ-DL-Lysine NCA highlighted their utility in drug delivery applications. The polymers exhibited phase transitions at physiological temperatures, enabling controlled release of therapeutic agents .

Mechanism of Action

The mechanism of action of N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and carbamate group play crucial roles in its activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Cbz-DL-Lys-NCA

- ClCbz-Lys-NCA: The 2-chloro substitution increases monomer reactivity, reducing polymerization time compared to Cbz-DL-Lys-NCA .

- SeCbz-Lys-NCA : Incorporation of selenium enables stimuli-responsive degradation, a feature absent in Cbz-DL-Lys-NCA .

Stereoisomeric Variants

- Cbz-L-Lys-NCA (L-lysine derivative) forms α-helical structures, while Cbz-D-Lys-NCA (D-lysine derivative) disrupts helicity, favoring β-sheet conformations . This stereochemical difference impacts biological interactions; for example, D-lysine polymers evade proteolytic degradation .

Comparison with Other Amino Acid NCAs

Glutamic Acid Derivatives

Table 2: Glutamic Acid NCAs vs. Cbz-DL-Lys-NCA

- CH-L-Glu-NCA : The chlorohexyl side chain introduces hydrophobicity, enabling cell-penetrating properties absent in lysine-based polymers .

- BLG-NCA : Benzyl esters provide steric bulk, favoring α-helix formation, whereas Cbz-DL-Lys-NCA polymers adopt more flexible conformations .

Proline and Hydroxyproline NCAs

- Proline NCAs (e.g., AcOPro-NCA) polymerize via transition-metal catalysis, yielding rigid, cyclic structures. In contrast, Cbz-DL-Lys-NCA requires primary amine initiators and forms linear chains .

Polymerization Methodologies

Initiator Systems

Table 3: Initiator Efficiency Across NCAs

- Lithium hexamethyldisilazide (LiHMDS) : Enables open-vessel polymerization of Cbz-DL-Lys-NCA with <4 h reaction time, outperforming traditional amine-initiated methods (24–48 h) .

Moisture Sensitivity

- Cbz-DL-Lys-NCA polymerization typically requires anhydrous conditions. However, LiHMDS-initiated reactions tolerate trace moisture, unlike glutamic acid NCAs, which hydrolyze rapidly .

Biological Activity

N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride (CBZ-Lys-NCA) is a significant compound in the field of polymer chemistry and biomedicine due to its unique properties and biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, and applications, supported by relevant data tables and research findings.

CBZ-Lys-NCA is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1676-86-4 |

| Molecular Formula | C15H18N2O5 |

| Molecular Weight | 306.31 g/mol |

| Solubility | High solubility in organic solvents |

| Log P (Octanol-Water Partition Coefficient) | 1.85 |

These properties indicate a favorable profile for biological applications, particularly in drug delivery and tissue engineering.

Synthesis Methods

The synthesis of CBZ-Lys-NCA typically involves the ring-opening polymerization (ROP) of N-carboxyanhydrides, which can be initiated by various nucleophiles. The synthesis process can yield polypeptides with controlled molecular weights and structures, making them suitable for biomedical applications.

Key Synthesis Pathways

- Direct Polymerization : CBZ-Lys-NCA can be synthesized via direct polymerization methods using suitable initiators such as amines or alcohols.

- Protection and Deprotection Strategies : The carbobenzoxy group serves as a protective group that can be removed post-polymerization to yield functionalized peptides.

CBZ-Lys-NCA exhibits several biological activities due to its ability to form polypeptides that can interact with biological systems:

- Antimicrobial Activity : Studies have shown that polypeptides synthesized from CBZ-Lys-NCA possess antimicrobial properties, making them potential candidates for drug development against bacterial infections .

- Cell Adhesion and Proliferation : Research indicates that polypeptide materials derived from CBZ-Lys-NCA enhance cell adhesion and proliferation, which is critical for tissue engineering applications .

- Controlled Drug Delivery : The ability to modify the hydrophilicity of the resulting polypeptides allows for controlled release of therapeutic agents, improving the efficacy of drug delivery systems .

Case Studies

- Antimicrobial Polypeptides : A study demonstrated that polypeptides synthesized from CBZ-Lys-NCA showed significant inhibition against various bacterial strains, indicating their potential as antimicrobial agents.

- Tissue Engineering Applications : In another study, CBZ-Lys-NCA-derived polypeptides were used to create scaffolds that support cell growth and differentiation, highlighting their utility in regenerative medicine.

Research Findings

Recent research has focused on the reactivity ratios during copolymerization involving CBZ-Lys-NCA:

| Copolymerization System | Reactivity Ratio (r1/r2) |

|---|---|

| Bn-Glu NCA/Ala NCA | 0.04/0.65 |

| Bn-Cys NCA/Ala NCA | 0.06/0.98 |

| Bn-Ser NCA/Ala NCA | 0.25/4.43 |

These findings suggest that CBZ-Lys-NCA can be effectively copolymerized with other amino acid NCAs to create materials with tailored properties for specific applications .

Q & A

Basic: What safety protocols are critical when handling N6-Carbobenzoxy-DL-lysine N-Carboxyanhydride in laboratory settings?

Answer:

- Inert Gas Handling : Maintain an inert atmosphere (e.g., nitrogen/argon) during storage and reactions to prevent moisture ingress, which can trigger decomposition .

- PPE Requirements : Wear nitrile gloves, chemical-resistant goggles, and respirators (if ventilation is inadequate) to avoid inhalation of dust or vapors .

- Ventilation : Use fume hoods for all manipulations to mitigate exposure to toxic byproducts (e.g., CO₂ release during polymerization) .

- Storage : Store at ≤0°C in airtight containers under inert gas to minimize degradation .

Basic: What are the standard methods for synthesizing this compound (NCA)?

Answer:

- Phosgene Method : React N6-Carbobenzoxy-DL-lysine with phosgene (or triphosgene) in anhydrous THF/dioxane at 0–5°C. Monitor reaction completion via FTIR (disappearance of ν(C=O) at 1,750 cm⁻¹ for the amino acid) .

- Purification : Recrystallize from dry ethyl acetate/hexane mixtures under nitrogen. Confirm purity via ¹H NMR (absence of residual amino acid peaks at δ 3.0–3.5 ppm) .

Advanced: How do temperature and pressure modulate the polymerization kinetics and side reactions of NCAs?

Answer:

- Kinetic Grouping : NCAs like γ-benzyl-L-glutamate (BLG) and Ne-benzyloxycarbonyl-L-lysine (ZLL) polymerize faster under high vacuum (1×10⁻⁵ bar), achieving >95% conversion in 24 hours. In contrast, β-benzyl-L-aspartate (BLA) requires 0°C to suppress chain-transfer side reactions .

- Side Reaction Mitigation : MALDI-ToF-MS analysis shows that premature chain termination (e.g., cyclic dimer formation) occurs when residual moisture exceeds 50 ppm. Use molecular sieves (3Å) in solvent systems to minimize this .

Advanced: How can polydispersity (Đ) be controlled during NCA polymerization?

Answer:

- Living Polymerization : Initiate with primary amine hydrochlorides (e.g., hexylamine·HCl) in DMF at -20°C. This suppresses chain-transfer reactions, achieving Đ <1.2 .

- High-Vacuum Techniques : Reduce pressure during BLG-NCA polymerization to limit back-biting side reactions, as confirmed by SEC (Mn = 25 kDa, Đ = 1.3) .

- Kinetic Monitoring : Use in-situ FTIR to track monomer consumption (ν(NCA C=O) at 1,820 cm⁻¹) and adjust initiator feed rates .

Advanced: What analytical techniques resolve contradictions in reported NCA reactivity data?

Answer:

- Reactivity Discrepancies : Conflicting data on ZLL-NCA vs. BLA-NCA reactivity arise from solvent polarity effects. Use dielectric constant (ε) adjustments (e.g., ε = 5.7 for DCM vs. ε = 37.7 for DMF) to modulate propagation rates .

- Side Reaction Profiling : Combine MALDI-ToF-MS and ¹³C NMR to distinguish between hydrolysis (peaks at δ 170 ppm for carboxylic acids) and cyclization byproducts .

Advanced: How do α-helix conformations influence NCA polymerization mechanisms?

Answer:

- Self-Catalyzed Growth : In low-ε solvents (e.g., chloroform), α-helix folding aligns NCAs for nucleophilic attack by terminal amines, accelerating propagation by 5× compared to random coils. Confirmed via circular dichroism (CD) and MD simulations .

- Secondary Structure Effects : β-sheet-rich polypeptides exhibit slower kinetics due to steric hindrance, requiring initiators with higher nucleophilicity (e.g., tert-butylamine) .

Basic: What are the primary decomposition pathways of NCAs during storage?

Answer:

- Hydrolysis : Exposure to H₂O generates CO₂ and the parent amino acid (detectable via IR at 1,650 cm⁻¹ for amide formation). Store with desiccants (silica gel) .

- Thermal Degradation : Above 25°C, NCAs decompose into isocyanates (FTIR ν(N=C=O) at 2,270 cm⁻¹). Stabilize by storing at -20°C .

Advanced: What strategies prevent cross-linking defects in NCA-based polypeptide gels?

Answer:

- Avoiding Cystine-NCA Side Reactions : l-Cystine NCAs undergo amine-catalyzed decomposition (forming disulfide aggregates). Substitute with l-Homocystine-NCA, which remains stable under identical conditions .

- Controlled Initiation : Use sub-stoichiometric initiator ratios (monomer:initiator = 500:1) to limit branching, verified by rheology (G’ < 100 Pa for linear chains vs. G’ > 1 kPa for cross-linked) .

Advanced: How are stimuli-responsive polypeptides engineered using NCAs?

Answer:

- pH-Responsive Blocks : Synthesize poly(L-histidine)-b-poly(ZLL) via sequential NCA ROP. The histidine block undergoes helix-to-coil transitions at pH 6.0, enabling drug release in tumor microenvironments .

- Thermoresponsive Designs : Incorporate O-benzyl-L-serine NCAs (lower critical solution temperature = 32°C) for injectable hydrogels. Characterize phase transitions via DSC (Tg = 45°C) .

Basic: What are the critical parameters for scaling up NCA synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.